molecular formula C17H18N2O3 B11711811 (2E)-3-(furan-2-yl)-N,N-dimethyl-2-[(4-methylphenyl)formamido]prop-2-enamide

(2E)-3-(furan-2-yl)-N,N-dimethyl-2-[(4-methylphenyl)formamido]prop-2-enamide

Cat. No.: B11711811
M. Wt: 298.34 g/mol
InChI Key: RMGDTJOTZPKILT-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(furan-2-yl)-N,N-dimethyl-2-[(4-methylphenyl)formamido]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a dimethylamino group, and a formamido group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N,N-dimethyl-2-[(4-methylphenyl)formamido]prop-2-enamide typically involves multiple steps, starting with the preparation of the furan ring and the formamido group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Common synthetic routes may include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Formamido Group: This step may involve the reaction of an amine with a formylating agent.

    Coupling Reactions: The final step often involves coupling the furan ring with the formamido group using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-N,N-dimethyl-2-[(4-methylphenyl)formamido]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The formamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce amines or alcohols.

Scientific Research Applications

(2E)-3-(furan-2-yl)-N,N-dimethyl-2-[(4-methylphenyl)formamido]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N,N-dimethyl-2-[(4-methylphenyl)formamido]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(furan-2-yl)-N,N-dimethyl-2-[(4-methylphenyl)formamido]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

N-[(E)-3-(dimethylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C17H18N2O3/c1-12-6-8-13(9-7-12)16(20)18-15(17(21)19(2)3)11-14-5-4-10-22-14/h4-11H,1-3H3,(H,18,20)/b15-11+

InChI Key

RMGDTJOTZPKILT-RVDMUPIBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)N(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.